molecular formula C14H19ClN2O3S B513116 1-Acetyl-4-[(4-chloro-2,5-dimethylphenyl)sulfonyl]piperazine CAS No. 942702-60-5

1-Acetyl-4-[(4-chloro-2,5-dimethylphenyl)sulfonyl]piperazine

Cat. No. B513116
CAS RN: 942702-60-5
M. Wt: 330.8g/mol
InChI Key: INYIJWIFHANLHZ-UHFFFAOYSA-N
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Description

1-Acetyl-4-[(4-chloro-2,5-dimethylphenyl)sulfonyl]piperazine is a chemical compound with the molecular formula C14H19ClN2O3S and a molecular weight of 330.8g/mol. Piperazine and its derivatives show a wide range of biological and pharmaceutical activity .


Synthesis Analysis

The synthesis of piperazine derivatives has been a focus of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C14H19ClN2O3S.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 330.8g/mol.

Future Directions

The future directions for the study of 1-Acetyl-4-[(4-chloro-2,5-dimethylphenyl)sulfonyl]piperazine and similar compounds could involve further exploration of their synthesis methods and potential biological and pharmaceutical applications .

properties

IUPAC Name

1-[4-(4-chloro-2,5-dimethylphenyl)sulfonylpiperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O3S/c1-10-9-14(11(2)8-13(10)15)21(19,20)17-6-4-16(5-7-17)12(3)18/h8-9H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INYIJWIFHANLHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)C)S(=O)(=O)N2CCN(CC2)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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